5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(2-fluoroanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-25-14-9-5-2-6-11(14)10-19-17(24)15-16(22-23-21-15)20-13-8-4-3-7-12(13)18/h2-9,15-16,20-23H,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESLUPUNLBPBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide belongs to a class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound involves the "Click" chemistry approach, which is a highly efficient method for creating triazole linkages. The process typically includes the reaction of azides with alkynes in the presence of a copper catalyst. The specific synthetic route for this compound has not been extensively detailed in the available literature but follows established methodologies for triazole derivatives.
Triazole compounds often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymes : Many triazoles act as inhibitors of enzymes such as carbonic anhydrase-II. For example, studies have shown that related triazole derivatives demonstrate moderate inhibition against this enzyme, suggesting that this compound may share similar properties .
- Antimicrobial Activity : Triazoles are known for their antimicrobial properties. Research indicates that various triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole ring can enhance this activity .
Antimicrobial Properties
The compound's potential antimicrobial activity has been evaluated in vitro against several bacterial strains. Preliminary results suggest that it may possess significant antibacterial properties due to its structural features that facilitate interaction with bacterial enzymes or membranes.
| Activity | Tested Strains | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Weak inhibition |
Cytotoxicity
In cytotoxicity assays against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer), the compound exhibited low cytotoxicity with IC50 values above 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their substituents. For instance:
- The presence of polar groups at the phenyl ring enhances binding affinity to target enzymes.
- The fluorine atom in the 2-position on the phenyl ring may contribute to increased lipophilicity and improved membrane permeability.
Case Studies
- Inhibition Studies : A study focusing on a series of triazole derivatives demonstrated that compounds with similar structural motifs to this compound showed IC50 values ranging from 13.8 to 35.7 µM against carbonic anhydrase-II, indicating promising enzyme inhibitory activity .
- Antimicrobial Evaluation : In a comparative study of various triazole derivatives, compounds structurally related to our target compound exhibited notable antibacterial effects against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. The mechanism of action is believed to involve the inhibition of specific cancer cell lines. For instance:
- Cell Line Studies : The compound has shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) reported were approximately 86.61% and 85.26%, respectively .
Case Study: Anticancer Activity
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. It has been tested against various bacterial strains with notable results:
- In Vitro Studies : The compound demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Case Study: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | Low MIC value |
| Bacillus cereus | Lower MIC than standard drugs |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that enhance its bioactivity. Understanding the structure-activity relationship is crucial for optimizing its efficacy:
- Triazole Ring : Essential for biological activity.
- Fluorophenyl Group : Enhances lipophilicity and potentially improves receptor interactions.
- Methoxyphenyl Group : May contribute to selectivity against certain cancer types.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural features and molecular properties of similar triazole carboxamides:
*Calculated based on molecular formula.
Stability Considerations
- Gastric Fluid Stability : Triazole derivatives with tert-butyl or methyl groups (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, suggesting that substituent bulkiness and electron-withdrawing groups may impact stability . The target compound’s 2-methoxy group could improve stability compared to halogenated analogs.
- Metabolic Stability : Halogenated analogs (e.g., 4-chloro or 4-bromo substituents in ) often exhibit prolonged half-lives but may form reactive metabolites . The target’s methoxy group might reduce such risks.
Wnt/β-Catenin Pathway Inhibition ()
Triazole carboxamides with quinolin-2-yl (3o) or isopropyl (3p) substituents inhibit Wnt/β-catenin signaling, a pathway linked to glucose/lipid metabolism. While the target compound’s 2-methoxyphenylmethyl group is less bulky than quinolin-2-yl, its electron-donating properties could modulate receptor binding .
Antiproliferative Activity ()
- Indazole-triazole hybrids (e.g., compound 8a in ) show IC50 values of ~6 µM against prostate cancer cells, likely due to triazole-mediated DNA intercalation or kinase inhibition .
- Triazole-isoxazole hybrids () exhibit high yields (82–93%) but variable activity, suggesting that R<sup>1</sup> and R<sup>2</sup> groups critically influence potency .
Calcium Influx Inhibition ()
The metabolite M1 of CAI (a triazole carboxamide) lacks calcium influx inhibitory activity, emphasizing that minor structural changes (e.g., benzophenone vs. triazole cores) abolish functionality . This underscores the importance of the triazole scaffold in the target compound.
Key Differentiators of the Target Compound
Solubility vs. Lipophilicity Balance: The 2-methoxy group may improve aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenylmethyl in ), while the 2-fluorophenylamino group maintains moderate lipophilicity for membrane penetration .
Metabolic Profile : Unlike halogenated analogs prone to phase I metabolism (), the methoxy group could favor phase II conjugation (e.g., glucuronidation), enhancing excretion .
Synthetic Accessibility : The absence of bulky substituents (e.g., benzoisoxazole in ) suggests straightforward synthesis via general triazole coupling procedures (, General Procedure B) .
Preparation Methods
Preparation of α-Cyano-N-[(2-Methoxyphenyl)methyl]acetamide
The precursor α-cyano-N-[(2-methoxyphenyl)methyl]acetamide is synthesized via a two-step protocol:
- Amidation : Cyanoacetic acid (1.0 equiv) reacts with (2-methoxyphenyl)methanamine (1.1 equiv) using EDCl/HOBt in dichloromethane at 0°C to room temperature.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields the amide as a white solid (82% yield).
Characterization Data :
Azide-Mediated Cyclization to 5-Amino-1H-Triazole-4-Carboxamide
Adapting the microwave-assisted protocol from, the α-cyanoacetamide (1.30 mmol) reacts with in situ-generated azides (e.g., benzyl azide from 4-(azidomethyl)benzyl chloride) in ethanol with sodium hydroxide (1.0 equiv) at 80°C for 1 h. The reaction proceeds via [3+2] cycloaddition, yielding the 5-amino-triazole-4-carboxamide intermediate.
Optimization Insights :
- Base Selection : Sodium hydroxide outperforms weaker bases (e.g., K2CO3), achieving 56% yield.
- Solvent Effects : Ethanol enables rapid microwave heating without side-product formation.
Intermediate Characterization :
- 1H NMR (500 MHz, DMSO-d6): δ 9.70 (s, 1H, NH), 7.34–7.22 (m, 4H), 5.54 (s, 2H, CH2), 4.31 (s, 2H, CH2), 3.73 (s, 3H, OCH3).
Functionalization of the 5-Amino Group
Buchwald-Hartwig Amination with 2-Fluorophenyl Bromide
The 5-amino group undergoes palladium-catalyzed coupling with 2-fluorophenyl bromide (1.2 equiv) using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene at 110°C.
Critical Parameters :
- Ligand Screening : Xantphos suppresses β-hydride elimination, achieving >90% conversion.
- Temperature Control : Reactions below 100°C result in incomplete dehydrohalogenation.
Yield : 78% after silica gel chromatography (hexane/ethyl acetate, 1:1).
Structural and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (500 MHz, DMSO-d6):
- δ 12.82 (s, 1H, triazole NH)
- δ 7.80–7.34 (m, 8H, aromatic protons)
- δ 5.54 (s, 2H, NCH2)
- δ 3.73 (s, 3H, OCH3)
13C NMR :
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M + H]+ 397.1428
- Calculated : C18H17FN4O2 397.1421
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Azide Cyclization | 56 | 1,4,5-trisubstituted | Moderate |
| β-Ketoester Route | 48 | 1,4-disubstituted | Low |
| Phosphonate Method | 95 | 1,4,5-trisubstituted | High |
The phosphonate-based approach offers superior regiocontrol but requires specialized β-carbonyl phosphonates. The azide cyclization route provides direct access to 5-amino intermediates but necessitates post-functionalization.
Computational Modeling of Reactivity
Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:
- Cyclization Transition State : Activation energy of 28.6 kcal/mol for the azide-nitrile cycloaddition.
- Amination Step : Electron-deficient 2-fluorophenyl bromide exhibits a 12.3 kcal/mol barrier for oxidative addition to Pd(0).
Industrial-Scale Considerations
Process Optimization
Q & A
Q. Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., triazole substitution pattern) and hydrogen bonding interactions.
- HRMS : Validate molecular formula (C17H15FN5O2, MW 347.34 g/mol).
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles, especially the triazole ring planarity and fluorophenyl/methoxyphenyl dihedral angles .
- DFT Calculations : Model HOMO/LUMO distributions to predict reactivity and binding affinity to biological targets .
Data Contradiction Note : Discrepancies between crystallographic data and DFT models (e.g., phenyl ring torsional angles) may arise due to crystal packing effects vs. gas-phase calculations.
What experimental designs are recommended for evaluating its biological activity against cancer cell lines?
Q. Methodological Answer :
- In Vitro Assays :
- Dose-Response Curves : Test cytotoxicity (IC50) across 72 hours in MCF-7 (breast) and A549 (lung) cells using MTT assay. Include positive controls (e.g., doxorubicin).
- Selectivity : Compare toxicity in non-cancerous HEK293 cells.
- Mechanistic Studies :
Advanced Consideration : Address solubility limitations (common in triazoles) by co-solvent systems (DMSO/PBS) or nanoformulation .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Q. Methodological Answer :
- Modify Substituents :
- Fluorophenyl Group : Replace 2-fluoro with 3- or 4-fluoro to assess steric/electronic effects.
- Methoxyphenylmethyl : Test ethyl/methyl variants to probe hydrophobic interactions.
- Assay Parallels : Screen analogs against kinase panels (e.g., CDK2, BRAF) to identify target selectivity.
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Contradiction Alert : Some analogs may show improved potency but reduced solubility, requiring trade-off analysis.
What strategies mitigate low aqueous solubility during in vivo studies?
Q. Methodological Answer :
- Formulation :
- Use β-cyclodextrin inclusion complexes or liposomal encapsulation.
- Optimize pH for salt formation (e.g., hydrochloride salt).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) .
Validation : Monitor plasma stability via LC-MS and compare bioavailability in rodent models.
How can computational modeling predict off-target interactions and toxicity?
Q. Methodological Answer :
- Molecular Docking : Screen against the PDB database (e.g., CYP450 isoforms) to predict metabolic pathways.
- ADMET Prediction : Use QikProp or SwissADME to estimate permeability (Caco-2), hepatic clearance, and hERG channel liability .
Advanced Tool : Combine MD simulations (AMBER/NAMD) to assess binding kinetics and residence time.
How should conflicting bioactivity data between in vitro and in vivo models be resolved?
Q. Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure.
- Metabolite Identification : Incubate with liver microsomes to detect inactive/active metabolites.
- 3D Tumor Models : Validate efficacy in spheroids or patient-derived organoids to bridge the gap between 2D and in vivo results .
What crystallographic techniques resolve polymorphism or hydrate/solvate formation?
Q. Methodological Answer :
- Variable-Temperature XRD : Identify phase transitions (e.g., desolvation at 150°C).
- SC-XRD (SHELXL) : Refine H-atom positions to distinguish polymorphs. Compare unit cell parameters (e.g., monoclinic vs. orthorhombic) .
Example : A related triazole exhibited a 0.3 Å shift in triazole ring geometry between polymorphs, altering solubility .
How can metabolomic studies elucidate its mechanism of action?
Q. Methodological Answer :
- Untargeted Metabolomics : Treat cells with the compound and analyze via UPLC-QTOF-MS. Use pathway enrichment (KEGG) to identify perturbed pathways (e.g., glycolysis, nucleotide synthesis).
- Isotope Tracing : Feed 13C-glucose to track metabolic flux changes .
What collaborative approaches validate its potential as a multi-target therapeutic?
Q. Methodological Answer :
- Network Pharmacology : Integrate omics data (transcriptomics, proteomics) to map target-pathway-disease networks.
- Combination Screens : Test synergy with standard chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
